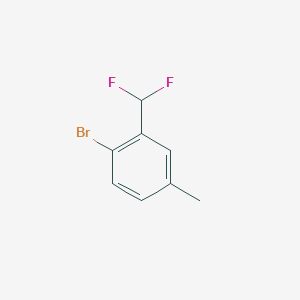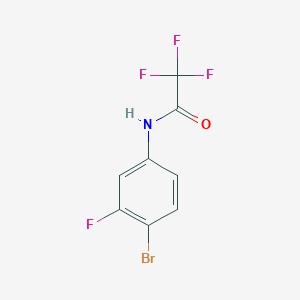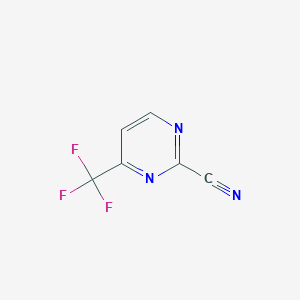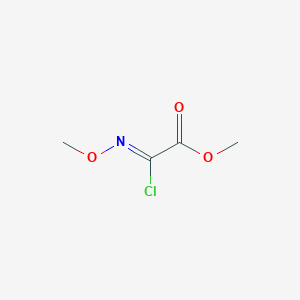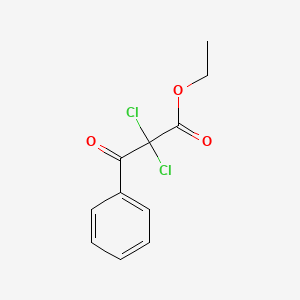
Ethyl 1-benzoyl-1,1-dichloro-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-benzoyl-1,1-dichloro-acetate (EBDC) is an organochlorine compound that is used in a variety of industrial and research applications. EBDC is used as a fungicide, a herbicide, and a biocide, and it is also used in the synthesis of other compounds. EBDC is a colorless to light yellow liquid at room temperature, and it is slightly soluble in water. EBDC has a wide range of applications in research and industry, and it is important to understand the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for EBDC.
科学研究应用
Ethyl 1-benzoyl-1,1-dichloro-acetate has a wide range of applications in scientific research. It has been used in the synthesis of compounds such as benzoyl-1,1-dichloro-2-ethoxyethanol and 1,1-dichloro-2-ethoxyethanol. This compound has also been used in the synthesis of polymers and pharmaceuticals. This compound has been used in the synthesis of polymeric materials such as poly(ethylene terephthalate) and poly(vinyl chloride). This compound has also been used in the synthesis of pharmaceuticals such as chloramphenicol, clindamycin, and erythromycin.
作用机制
Ethyl 1-benzoyl-1,1-dichloro-acetate is an organochlorine compound that acts as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is important for the transmission of nerve impulses. When this compound binds to acetylcholinesterase, it inhibits the enzyme and prevents it from breaking down acetylcholine, leading to an increase in acetylcholine levels in the body.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels in the body. This can lead to increased muscle contractions and increased heart rate. This compound has also been shown to inhibit the enzyme lipoxygenase, leading to decreased levels of leukotrienes and prostaglandins in the body. This can lead to decreased inflammation and decreased pain.
实验室实验的优点和局限性
The main advantage of using Ethyl 1-benzoyl-1,1-dichloro-acetate in lab experiments is its low cost and availability. This compound is widely available and inexpensive, making it an attractive option for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. This compound is a hazardous material and should be handled with care. It can be toxic if inhaled or ingested, and it should be handled in a well-ventilated area.
未来方向
The future of Ethyl 1-benzoyl-1,1-dichloro-acetate is promising, as it has a wide range of applications in research and industry. This compound can be used in the synthesis of polymers and pharmaceuticals, and it can also be used in the synthesis of other compounds. Additionally, this compound can be used in the development of new herbicides, fungicides, and biocides. This compound can also be used in the development of new drugs and treatments for diseases. Finally, this compound can be used to study the effects of acetylcholinesterase inhibition on the body, and it can be used to study the effects of lipoxygenase inhibition on the body.
合成方法
Ethyl 1-benzoyl-1,1-dichloro-acetate is synthesized through a reaction between 1-chloro-1-benzoylacetone and ethyl dichloroacetate in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as ethyl acetate or toluene. The reaction is typically carried out at a temperature of 80-90 °C and a pressure of 1-2 bar. The reaction is typically complete within 2-3 hours.
属性
IUPAC Name |
ethyl 2,2-dichloro-3-oxo-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZUPKOJLYYSBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=C1)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

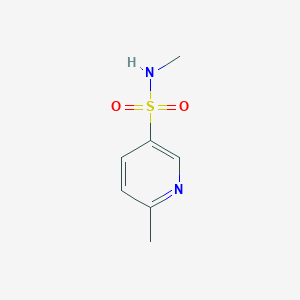

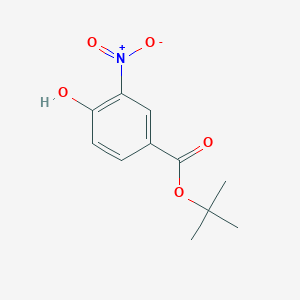
![2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6324904.png)
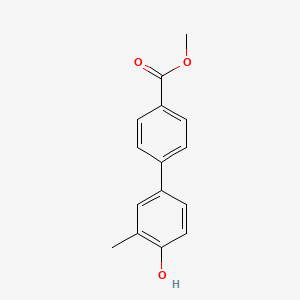
![9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole](/img/structure/B6324919.png)
![t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B6324923.png)
